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molecular formula C17H24Cl2N2O4S B8460320 tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate

tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate

Cat. No. B8460320
M. Wt: 423.4 g/mol
InChI Key: OYJZPBMDEWMNPH-UHFFFAOYSA-N
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Patent
US09394260B2

Procedure details

To a solution of 3,4-dichlorobenzene-1-sulfonyl chloride (470 mg, 1.91 mmol) was added tert-butyl piperidin-4-ylmethylcarbamate (410 mg, 1.91 mmol), followed by triethylamine (0.267 mL, 1.91 mmol). The reaction mixture was stirred for 16 h then diluted with DCM. The organic phase was washed with 1 N HCl, H2O, and brine, dried over Na2SO4, and then filtered. The solvent was evaporated under reduced pressure and the residue was purified on a 24 g cartridge using 0 to 100% EtOAc in hexanes and then 0 to 20% MeOH in DCM to yield Intermediate 9A (0.80 g, 1.9 mmol, 99% yield). LC-MS (ESI) 324.1. (M+H-Boc), RT=1.55 min (Method B).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
0.267 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8].[NH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH2:15][CH2:14]1.C(N(CC)CC)C.CO>C(Cl)Cl>[C:23]([O:22][C:21](=[O:27])[NH:20][CH2:19][CH:16]1[CH2:15][CH2:14][N:13]([S:9]([C:4]2[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=2)(=[O:11])=[O:10])[CH2:18][CH2:17]1)([CH3:26])([CH3:24])[CH3:25]

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)Cl
Name
Quantity
410 mg
Type
reactant
Smiles
N1CCC(CC1)CNC(OC(C)(C)C)=O
Step Two
Name
Quantity
0.267 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with 1 N HCl, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified on a 24 g cartridge

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1CCN(CC1)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mmol
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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